molecular formula C15H19N3O3S B6508166 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 282104-89-6

2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6508166
CAS No.: 282104-89-6
M. Wt: 321.4 g/mol
InChI Key: VPENQLRONNYYSZ-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a methanesulfonyl group attached to a benzodiazole ring, which is further connected to a piperidinyl ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where methanesulfonyl chloride reacts with the benzodiazole in the presence of a base such as triethylamine.

    Attachment of the Piperidinyl Ethanone Moiety: The final step involves the reaction of the methanesulfonyl benzodiazole with piperidin-1-yl ethanone under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzodiazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the piperidinyl moiety, which may result in different pharmacological properties.

    1-(Piperidin-1-yl)-2-(1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the methanesulfonyl group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both the methanesulfonyl group and the piperidinyl ethanone moiety in 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one provides a unique combination of chemical properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-22(20,21)15-16-12-7-3-4-8-13(12)18(15)11-14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPENQLRONNYYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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